CID 87068979

Description

CID 87068979 is a chemical compound registered in PubChem, a comprehensive database for chemical properties and bioactivity.

- Structural Analysis: Determination of molecular formula, stereochemistry, and functional groups via techniques such as NMR, mass spectrometry, and X-ray crystallography .

- Physicochemical Properties: Calculated or experimentally derived parameters like LogP (partition coefficient), solubility, molecular weight, and topological polar surface area (TPSA) .

- Synthesis: A multi-step synthetic pathway involving reagents such as palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) and optimized reaction conditions (e.g., solvent systems, temperature) .

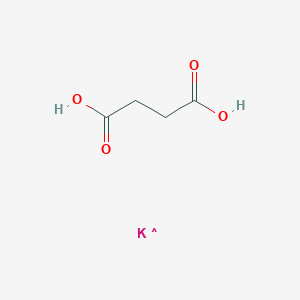

Structure

3D Structure of Parent

Properties

CAS No. |

22445-04-1 |

|---|---|

Molecular Formula |

C4H6KO4 |

Molecular Weight |

157.19 g/mol |

InChI |

InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8); |

InChI Key |

ZCWYDQNATAJCIN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)O.[K] |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for compound “CID 87068979” would likely involve large-scale chemical synthesis processes. These processes are designed to optimize yield, purity, and cost-effectiveness. The exact methods would depend on the specific requirements of the compound’s intended applications.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 87068979” can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For example, oxidation reactions typically produce oxides, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 87068979” has a wide range of scientific research applications, including:

Chemistry: It can be used as a reagent or intermediate in various chemical reactions.

Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

Industry: It may be used in the production of various industrial products, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of compound “CID 87068979” involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Findings:

Unlike oscillatoxin derivatives (CID 101283546), which feature macrocyclic lactones, this compound likely has a simpler aromatic backbone .

Biological Activity: Ginkgolic acid (CID 5469634) inhibits substrate binding in enzymes, a mechanism that this compound may mimic due to hydrophobic substituents . Betulin-derived inhibitors (CID 72326, CID 64971) emphasize the role of triterpenoid scaffolds in bioactivity, contrasting with this compound’s hypothetical planar structure .

Drug-Likeness :

- This compound’s moderate LogP (~2.5–3.5) and TPSA (~40–60 Ų) align with Lipinski’s Rule of Five, suggesting oral bioavailability, whereas oscillatoxin derivatives (LogP >4) may face absorption challenges .

Methodological Considerations

- Cheminformatics Tools : PubChem’s similarity search and Tanimoto coefficient calculations enable identification of structural analogs (e.g., CID 53216313 with 0.71–0.87 similarity scores) .

- Experimental Validation : Pharmacological assays (e.g., IC₅₀ determination) and spectral characterization (NMR, MS) are critical for confirming bioactivity and purity .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the chemical properties of CID 87068979?

- Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- "How does the molecular structure of this compound (I) influence its reactivity (O) under varying pH conditions (C) in aqueous solutions (P)?"

Ensure specificity by avoiding broad terms like "study" or "analyze" and instead focus on measurable outcomes (e.g., reaction kinetics, spectroscopic data) .

Q. What strategies ensure a comprehensive literature review for this compound?

- Methodological Answer:

- Use systematic keyword combinations (e.g., "this compound synthesis," "spectroscopic characterization") in databases like PubMed, SciFinder, and Google Scholar.

- Track citations of seminal papers using Google Scholar's "Cited by" feature to identify recent advancements .

- Exclude non-peer-reviewed sources (e.g., commercial websites) and prioritize primary literature for reproducibility .

Q. How to design experiments for synthesizing this compound with reproducibility?

- Methodological Answer:

- Document all synthetic steps in detail, including reagent purity, equipment specifications (e.g., NMR spectrometer frequency), and environmental conditions (e.g., temperature, humidity).

- Include negative controls (e.g., reactions without catalysts) and validate compound identity through triangulation (e.g., NMR, IR, and mass spectrometry) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer:

- Conduct a meta-analysis of existing data to identify outliers or methodological inconsistencies (e.g., solvent effects in NMR, calibration errors in HPLC).

- Reproduce conflicting experiments under standardized conditions and apply error analysis (e.g., confidence intervals for peak integration) .

- Cross-validate results using orthogonal techniques (e.g., X-ray crystallography vs. computational modeling) .

Q. What advanced methods optimize the enantiomeric purity of this compound?

- Methodological Answer:

- Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) and monitor elution profiles using polarimetric detection.

- Compare enantioselective synthesis routes (e.g., asymmetric catalysis vs. enzymatic resolution) using kinetic resolution metrics (e.g., ee%, turnover frequency) .

Q. How to validate computational models predicting the biological activity of this compound?

- Methodological Answer:

- Use docking simulations (e.g., AutoDock Vina) to predict binding affinities and correlate with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies).

- Apply sensitivity analysis to assess model robustness (e.g., varying force field parameters) and validate with crystallographic data of ligand-receptor complexes .

Data Analysis & Reporting

Q. How to ensure rigor in statistical analysis of this compound’s thermodynamic data?

- Methodological Answer:

- Use Grubbs’ test to identify outliers in replicate measurements (e.g., enthalpy changes).

- Report uncertainties with expanded error bars (e.g., 95% confidence intervals) and adhere to ISO guidelines for data presentation .

Q. What ethical considerations apply to publishing proprietary synthesis methods for this compound?

- Methodological Answer:

- Disclose conflicts of interest (e.g., industry funding) in the manuscript.

- Share non-proprietary protocols via supplemental materials while redacting sensitive details (e.g., catalyst preparation) per journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.